molecular formula C16H13N3O3S B11089741 3-{[(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid

3-{[(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B11089741
M. Wt: 327.4 g/mol
InChI Key: HPMYSIZYDLWERP-UHFFFAOYSA-N
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Description

3-{[(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid: 3-aminothieno[2,3-b]pyridine-2-carboxamide , is a heterocyclic compound with the following chemical structure:

Molecular Formula: C16H12N3O3S\text{Molecular Formula: } C_{16}H_{12}N_3O_3S Molecular Formula: C16​H12​N3​O3​S

It consists of a benzoic acid core linked to a thienopyridine ring through an amide group. The compound exhibits interesting properties due to its fused heterocyclic structure.

Preparation Methods

The synthetic routes for 3-aminothieno[2,3-b]pyridine-2-carboxamide involve the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid. The reaction proceeds under catalysis, yielding angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones. Intermediate products, such as (±)-(1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)benzoic acids, are also isolated in some cases .

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like KMnO4 or PCC, while reduction could use LiAlH4 or NaBH4.

    Major Products: The products formed from these reactions include derivatives of the thienopyridine core, such as isoindole-6,12-diones.

Scientific Research Applications

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: It may serve as a pharmacophore for drug design due to its unique structure.

    Medicine: Investigations explore its potential as an anticancer or antimicrobial agent.

    Industry: It could find applications in materials science or organic synthesis.

Mechanism of Action

The exact mechanism by which 3-aminothieno[2,3-b]pyridine-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related heterocyclic compounds, emphasizing its distinctive features.

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

3-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C16H13N3O3S/c1-8-5-6-11-12(17)13(23-15(11)18-8)14(20)19-10-4-2-3-9(7-10)16(21)22/h2-7H,17H2,1H3,(H,19,20)(H,21,22)

InChI Key

HPMYSIZYDLWERP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)O)N

Origin of Product

United States

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